3-(5-Acetyl-2-furyl)acrylic acid
Overview
Description
3-(5-Acetyl-2-furyl)acrylic acid is a reactant used in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols and trifluoroacetophenone derivatives . It is also used as a malonyl-CoA decarboxylase (MCD) inhibitor .
Synthesis Analysis
The renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . Piperidinium acetate is used as the catalyst to afford good to excellent isolated yields of the acrylic acids under solvent-free conditions . The substituted 3-(2-furyl)acrylic acids are esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring are esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . Moreover, the olefinic group is selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .Chemical Reactions Analysis
The chemical reactions involving this compound include esterification and catalytic hydrogenation . The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring are esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . Moreover, the olefinic group is selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .Scientific Research Applications
Synthesis of Furan Compounds : Derivatives of 3-(5-Acetyl-2-furyl)acrylic acid have been synthesized and studied for their steric configurations and chemical properties. These compounds are important in the study of furan compounds, which have various applications in organic chemistry (Hirao, Kato, & Kozakura, 1973).
Antimicrobial Activities : Some derivatives exhibit strong antibacterial activities, particularly against Staphylococcus aureus, indicating potential for development as antimicrobial agents (Hirao, Kato, & Hirota, 1971).
Thermodynamic Properties : The thermodynamic properties of isomeric 5-(nitrophenyl)-furyl-2 derivatives have been determined, providing insights into the optimization of synthesis and application processes for these compounds (Dibrivnyi et al., 2019).
Material Science Applications : These compounds have been used in the fabrication and characterization of glass fiber reinforced composites, demonstrating their utility in materials science (Raval, Patel, & Vyas, 2002).
Chemotherapeutic Research : Some derivatives have shown potential in chemotherapeutic research, particularly in the treatment of diseases caused by certain kinds of worms in the human body (Lei et al., 1963).
Study of Fibroblast Growth : The influence of 5-nitro-2-furyl acrylic acid on human fibroblasts cultured in vitro has been studied, indicating its potential genotoxic effects (Slameňová & Mazáriová, 1979).
Safety and Hazards
Properties
IUPAC Name |
3-(5-acetylfuran-2-yl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-6(10)8-4-2-7(13-8)3-5-9(11)12/h2-5H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGYWVBLRIJUIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350020 | |
Record name | 2-Propenoic acid,3-(5-acetyl-2-furanyl)-, (E)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111252-36-9 | |
Record name | 2-Propenoic acid,3-(5-acetyl-2-furanyl)-, (E)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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